molecular formula C20H21NO5S B2604215 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido CAS No. 2097858-36-9

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido

Cat. No.: B2604215
CAS No.: 2097858-36-9
M. Wt: 387.45
InChI Key: AVZNNJWJBPXMMA-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Synthesis Methods

  • Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which includes compounds structurally similar to 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido. This method utilizes surfactants in an aqueous medium, providing an eco-friendly approach to chemical synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

Phenol Oxidation Processes

  • Schofield et al. (1971) explored the oxidation of similar phenol compounds, leading to the formation of benzofuran and dihydrobenzofuran derivatives. These studies contribute to the understanding of chemical reactions and compound formations relevant to the compound (Schofield, Ward, & Choudhury, 1971).

Synthesis and Derivatization

  • Hartman and Halczenko (1990) focused on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides, providing insights into the chemical processes that can be applied to similar compounds (Hartman & Halczenko, 1990).

Biological Screening

  • El-Gaby et al. (2018) conducted in vitro biological screening of compounds containing sulfonamide moiety, similar to the compound in focus. These screenings are crucial for determining the potential biological activities of such compounds (El-Gaby et al., 2018).

Antioxidant Activity

  • Thanuja et al. (2022) synthesized derivatives of benzoin, a compound structurally related to this compound, to enhance antioxidant activity. The study of substituents and functional groups in these compounds offers insights into their potential as antioxidants (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-14-12-17(25-2)9-10-20(14)27(23,24)21-13-18(22)15-5-7-16(8-6-15)19-4-3-11-26-19/h3-12,18,21-22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZNNJWJBPXMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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